molecular formula C24H26N2O6S B296409 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide

2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide

Cat. No. B296409
M. Wt: 470.5 g/mol
InChI Key: ZBKZEZLRRUIBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DASA-58, and its unique chemical structure has made it an interesting target for researchers investigating new treatments for various diseases. In

Scientific Research Applications

DASA-58 has been studied extensively for its potential therapeutic applications. One of the most promising areas of research for this compound is in the treatment of cancer. Studies have shown that DASA-58 can inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. Additionally, DASA-58 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of DASA-58 involves its ability to inhibit the activity of Hsp90, a chaperone protein that is essential for the proper folding and function of many proteins. By inhibiting Hsp90, DASA-58 can disrupt the activity of many proteins involved in cancer cell growth and survival, leading to cell death. Additionally, DASA-58 can inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
DASA-58 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, DASA-58 has been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for the growth of tumors. Additionally, DASA-58 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DASA-58 in lab experiments is its specificity for Hsp90 and NF-κB. This specificity allows researchers to study the effects of inhibiting these proteins without affecting other cellular processes. Additionally, DASA-58 has been shown to have low toxicity in normal cells, making it a potentially safe treatment option. However, one limitation of using DASA-58 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on DASA-58. One area of interest is in the development of new cancer treatments that target Hsp90 and NF-κB. Additionally, researchers may investigate the potential of DASA-58 as a treatment for other diseases, such as inflammatory bowel disease or Alzheimer's disease. Finally, future research may focus on improving the synthesis method of DASA-58 to increase its yield and purity, making it more accessible for use in scientific research.
Conclusion
In conclusion, DASA-58 is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. Its unique chemical structure and specificity for Hsp90 and NF-κB make it an interesting target for the development of new cancer treatments and anti-inflammatory drugs. While there are some limitations to its use in lab experiments, the potential benefits of DASA-58 make it an important area of research for the future.

Synthesis Methods

The synthesis of DASA-58 involves multiple steps, starting with the reaction of 3,4-dimethoxybenzenesulfonyl chloride with aniline to form 3,4-dimethoxyphenylsulfonamide. The resulting compound is then reacted with 4-methoxybenzylamine to form the precursor, which is then reacted with acetic anhydride to form DASA-58. This multi-step synthesis method requires careful control of reaction conditions to ensure that the final product is of high purity.

properties

Molecular Formula

C24H26N2O6S

Molecular Weight

470.5 g/mol

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H26N2O6S/c1-30-20-11-9-18(10-12-20)16-25-24(27)17-26(19-7-5-4-6-8-19)33(28,29)21-13-14-22(31-2)23(15-21)32-3/h4-15H,16-17H2,1-3H3,(H,25,27)

InChI Key

ZBKZEZLRRUIBRJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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